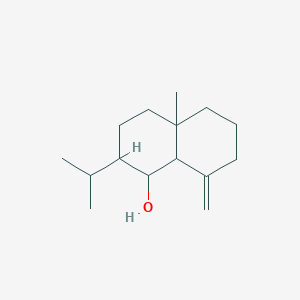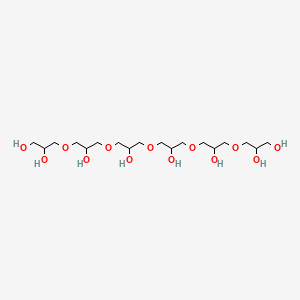![molecular formula C16H14O2 B12301433 trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)
trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido trans-2-([1,1’-Bifenil]-2-il)ciclopropano-1-carboxílico: es un compuesto caracterizado por la presencia de un anillo ciclopropano sustituido con un grupo bifenilo y un grupo ácido carboxílico
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del ácido trans-2-([1,1’-Bifenil]-2-il)ciclopropano-1-carboxílico típicamente involucra la ciclopropanación de un precursor adecuado, como un derivado de bifenilo, seguido de transformaciones de grupos funcionales para introducir la parte de ácido carboxílico. Las rutas de síntesis comunes incluyen:
Ciclopropanación: Este paso se puede lograr utilizando compuestos diazo o intermediarios carbenoides en presencia de catalizadores metálicos como rodio o cobre.
Transformación del Grupo Funcional:
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas de síntesis a escala de laboratorio, con un enfoque en la escalabilidad, la rentabilidad y las consideraciones ambientales. Los reactores de flujo continuo y los principios de química verde a menudo se emplean para mejorar la eficiencia y reducir los residuos .
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en alcoholes u otras formas reducidas.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas o básicas.
Reducción: Reactivos como hidruro de litio y aluminio o gas hidrógeno con un catalizador metálico.
Sustitución: Electrófilos como halógenos o grupos nitro en presencia de ácidos de Lewis.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Química: En química, el ácido trans-2-([1,1’-Bifenil]-2-il)ciclopropano-1-carboxílico se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas .
Biología y Medicina: Sus características estructurales se pueden aprovechar para crear moléculas con actividades biológicas específicas, como inhibidores enzimáticos o moduladores de receptores .
Industria: En el sector industrial, este compuesto se puede utilizar como intermedio en la producción de productos farmacéuticos, agroquímicos y productos químicos especiales. Su reactividad y versatilidad lo hacen valioso para diversos procesos de fabricación .
Mecanismo De Acción
El mecanismo mediante el cual el ácido trans-2-([1,1’-Bifenil]-2-il)ciclopropano-1-carboxílico ejerce sus efectos depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. El anillo ciclopropano y el grupo bifenilo contribuyen a la afinidad de unión y la especificidad del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares:
- Ácido trans-2-Fenilciclopropano-1-carboxílico
- Ácido cis-2-Fenilciclopropano-1-carboxílico
- Ácido trans-2-([1,1’-Bifenil]-4-il)ciclopropano-1-carboxílico
Comparación: En comparación con compuestos similares, el ácido trans-2-([1,1’-Bifenil]-2-il)ciclopropano-1-carboxílico es único debido a la posición del grupo bifenilo, que influye en su reactividad química y actividad biológica. La disposición específica de los sustituyentes puede afectar la estabilidad, la solubilidad y la interacción del compuesto con otras moléculas .
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-(2-phenylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H14O2/c17-16(18)15-10-14(15)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14-15H,10H2,(H,17,18) |
Clave InChI |
QCIIBJDRYZJDSW-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(=O)O)C2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)


![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)



![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)




